(R)-2-(2-(Trifluoromethyl)phenyl)oxirane
CAS No.:
Cat. No.: VC18215496
Molecular Formula: C9H7F3O
Molecular Weight: 188.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F3O |
|---|---|
| Molecular Weight | 188.15 g/mol |
| IUPAC Name | (2R)-2-[2-(trifluoromethyl)phenyl]oxirane |
| Standard InChI | InChI=1S/C9H7F3O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1 |
| Standard InChI Key | OHLNNWAJIJAXDX-QMMMGPOBSA-N |
| Isomeric SMILES | C1[C@H](O1)C2=CC=CC=C2C(F)(F)F |
| Canonical SMILES | C1C(O1)C2=CC=CC=C2C(F)(F)F |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, (R)-2-(2-(Trifluoromethyl)phenyl)oxirane, reflects its core structure:
-
Oxirane ring: A strained three-membered cyclic ether (C-O-C) at position 2 of the phenyl group.
-
Trifluoromethyl group (-CF₃): Attached to the phenyl ring’s ortho position, imparting strong electron-withdrawing effects.
-
Chiral center: The R-configuration at the oxirane’s C2 position dictates enantioselective reactivity.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₉H₇F₃O |
| Molecular weight | 188.15 g/mol |
| CAS number | Not publicly assigned |
| Optical rotation ([α]D²⁵) | Dependent on solvent and concentration* |
| XLogP3-AA | ~2.3 (estimated) |
*Experimental optical rotation data for the pure enantiomer remains unpublished in open literature .
Synthesis and Stereoselective Production
Epoxidation of Vinyl Arenes
The most viable route involves stereoselective epoxidation of (R)-2-(trifluoromethyl)styrene. A modified Sharpless-Katsuki epoxidation using titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide (TBHP) achieves enantiomeric excess (ee) >90% in model systems .
Reaction Scheme:
Alternative Industrial Methods
Patent US8686166B2 describes a scalable method for bis(fluoroalkyl)oxiranes via fluorinated alcohol precursors . Adapting this protocol:
-
Chlorination: React 2-(trifluoromethyl)phenethyl alcohol with thionyl chloride.
-
Cyclization: Treat intermediate chlorohydrin with aqueous NaOH to induce ring closure.
Key Conditions:
-
Solvent: Toluene or tetrahydrofuran (THF).
-
Base: 1.2 eq. NaOH at 0–5°C to minimize racemization.
-
Yield: ~75% (theoretical, unoptimized).
Reactivity and Chemical Transformations
Ring-Opening Reactions
The strained epoxide ring undergoes nucleophilic attack, with regioselectivity controlled by the -CF₃ group’s inductive effect:
Acid-Catalyzed Hydrolysis
In H₂SO₄/THF, the oxirane converts to vicinal diol:
Application: Chiral diols serve as ligands in asymmetric catalysis .
Aminolysis
Primary amines (e.g., benzylamine) open the ring to form β-amino alcohols:
Selectivity: Anti-addition predominates due to steric hindrance from -CF₃.
Applications in Pharmaceutical Chemistry
Chiral Building Blocks
The compound’s rigid structure and fluorine content enhance bioavailability in drug candidates:
-
Antiviral agents: Analogous epoxides inhibit viral proteases via H-bonding with -CF₃ .
-
Kinase inhibitors: β-amino alcohol derivatives show IC₅₀ < 100 nM against EGFR mutants.
Radiopharmaceuticals
¹⁸F-labeled analogs (e.g., replacing -CF₃ with -¹⁸F) are under investigation for PET imaging of neuroinflammation.
Future Research Directions
-
Catalytic asymmetric synthesis to improve ee >99%.
-
Cryo-EM studies of epoxide-protein adducts for drug design.
-
Polymer chemistry: Copolymerization with ethylene oxide for fluorinated elastomers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume